6-Methyl-3-(p-tolyl)-5,6-dihydroimidazo[2,1-b]thiazole
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Overview
Description
6-Methyl-3-(p-tolyl)-5,6-dihydroimidazo[2,1-b]thiazole is a heterocyclic compound that belongs to the class of imidazo[2,1-b]thiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused ring system containing both imidazole and thiazole rings, with a methyl group at the 6-position and a p-tolyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-(p-tolyl)-5,6-dihydroimidazo[2,1-b]thiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminothiazole with an α-haloketone in the presence of a base. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired imidazo[2,1-b]thiazole ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to ensure high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-(p-tolyl)-5,6-dihydroimidazo[2,1-b]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted imidazo[2,1-b]thiazole derivatives depending on the reagents used.
Scientific Research Applications
6-Methyl-3-(p-tolyl)-5,6-dihydroimidazo[2,1-b]thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Methyl-3-(p-tolyl)-5,6-dihydroimidazo[2,1-b]thiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b]thiazole: The parent compound without the methyl and p-tolyl substituents.
2-Methylimidazo[2,1-b]thiazole: A similar compound with a methyl group at the 2-position.
3-Phenylimidazo[2,1-b]thiazole: A compound with a phenyl group at the 3-position instead of a p-tolyl group.
Uniqueness
6-Methyl-3-(p-tolyl)-5,6-dihydroimidazo[2,1-b]thiazole is unique due to the presence of both a methyl group at the 6-position and a p-tolyl group at the 3-position. These substituents can influence the compound’s chemical reactivity, biological activity, and overall properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C13H14N2S |
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Molecular Weight |
230.33 g/mol |
IUPAC Name |
6-methyl-3-(4-methylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C13H14N2S/c1-9-3-5-11(6-4-9)12-8-16-13-14-10(2)7-15(12)13/h3-6,8,10H,7H2,1-2H3 |
InChI Key |
KBXJBTKBKMSVEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN2C(=CSC2=N1)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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